molecular formula C22H15BrN2O6 B11065191 N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide

N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide

Cat. No.: B11065191
M. Wt: 483.3 g/mol
InChI Key: HOIKXECPJGYFAR-UHFFFAOYSA-N
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Description

N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzodioxin ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the 2-bromophenyl carbonyl precursor This is followed by the formation of the benzodioxin ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining the quality of the product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an amine derivative.

Scientific Research Applications

N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: The compound is explored for its use in material science, such as in the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide
  • N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide
  • N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide

Uniqueness

N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-nitrobenzamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C22H15BrN2O6

Molecular Weight

483.3 g/mol

IUPAC Name

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide

InChI

InChI=1S/C22H15BrN2O6/c23-17-7-2-1-6-15(17)21(26)16-11-19-20(31-9-8-30-19)12-18(16)24-22(27)13-4-3-5-14(10-13)25(28)29/h1-7,10-12H,8-9H2,(H,24,27)

InChI Key

HOIKXECPJGYFAR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4Br

Origin of Product

United States

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